molecular formula C18H16O4 B2950287 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid CAS No. 77953-17-4

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid

Cat. No. B2950287
CAS RN: 77953-17-4
M. Wt: 296.322
InChI Key: YSXGPYZKEDCAMT-UHFFFAOYSA-N
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Description

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid, also known as OPBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. OPBA belongs to the class of compounds known as α-ketocarboxylic acids, which are known to exhibit a range of biological activities. In

Scientific Research Applications

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been studied for its potential therapeutic applications in a range of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to have neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, in cancer research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to have a range of biochemical and physiological effects. In cancer research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has been shown to have a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid. One area of research could be to further investigate its mechanism of action, which could help to identify new therapeutic targets. Another area of research could be to explore its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Finally, future research could focus on developing new synthetic analogs of 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid with improved biological activities.

Synthesis Methods

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid can be synthesized through a multi-step process that involves the reaction of 2-phenylacetoacetic acid with phenylacetyl chloride to form 2-(2-phenylethyl)malonic acid. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)malonic acid. Finally, the compound is decarboxylated to form 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid.

properties

IUPAC Name

4-oxo-2-phenacyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16(13-7-3-1-4-8-13)11-15(18(21)22)12-17(20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGPYZKEDCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid

CAS RN

77953-17-4
Record name BIS(PHENACYL)ACETIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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